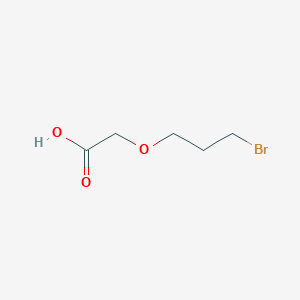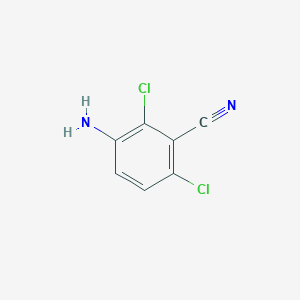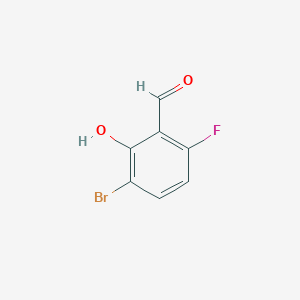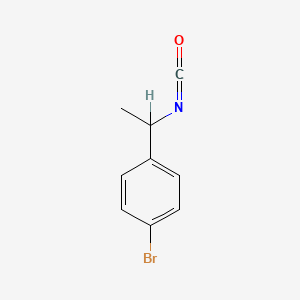
1-Bromo-4-(1-isocyanatoethyl)benzene
Übersicht
Beschreibung
1-Bromo-4-(1-isocyanatoethyl)benzene is a compound that is not directly studied in the provided papers. However, related compounds such as 4-bromobenzyl isocyanate (Br-BIC) and o-Bromophenyl isocyanide have been investigated for their electrochemical properties and potential applications in lithium-ion batteries, as well as their reactivity in the synthesis of benzimidazoles, respectively .
Synthesis Analysis
The synthesis of related bromo-substituted benzene compounds involves various strategies. For instance, o-Bromophenyl isocyanide reacts with primary amines under CuI catalysis to yield benzimidazoles . Another example is the synthesis of 1-bromo-4-(3,7-dimethyloctyl)benzene, which is a precursor for graphene nanoribbons, characterized by NMR, IR spectroscopy, and elemental analysis . These methods could potentially be adapted for the synthesis of 1-Bromo-4-(1-isocyanatoethyl)benzene.
Molecular Structure Analysis
The molecular structure of bromo-substituted benzene derivatives has been extensively studied. X-ray structure determinations provide insights into the interactions such as C–H···Br, C–Br···Br, and C–Br···π, which are crucial for understanding the packing motifs in the solid state . Density functional theory (DFT) calculations complement experimental techniques to optimize the structure and predict spectral properties .
Chemical Reactions Analysis
Bromo-substituted benzene compounds participate in various chemical reactions. For example, 4-bromobenzyl isocyanate can electrochemically polymerize to form an overcharge-inhibiting film on the cathode surface of lithium-ion batteries . The reactivity of these compounds can be influenced by the presence of bromo and isocyanate groups, which can undergo further transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of bromo-substituted benzene compounds are influenced by their molecular structure. For instance, the electrochemical properties of Br-BIC as a polymerizable electrolyte additive have been studied, showing that it can improve the charge/discharge performance of lithium-ion batteries and contribute to solid electrolyte interphase (SEI) formation . The crystal packing and intermolecular interactions of these compounds are also important, as they can affect the material's properties .
Wissenschaftliche Forschungsanwendungen
Synthesis and Fluorescence Properties
1-Bromo-4-(1-isocyanatoethyl)benzene has been studied for its synthesis and fluorescence properties. A particular compound, 1-Bromo-4-(2,2-diphenylvinyl)benzene, was synthesized through a Wittig-Horner reaction and exhibited notable photoluminescence properties in both solution and solid states, showing potential for applications in fluorescence-based technologies (Liang Zuo-qi, 2015).
Crystal Structures and Supramolecular Features
Research on 1-bromo-3,5-bis(4,4-dimethyl-1,3-oxazolin-2-yl)benzene revealed significant supramolecular features, including hydrogen bonding and π–π interactions, which are essential for understanding molecular interactions and designing new materials (Timo Stein, F. Hoffmann, M. Fröba, 2015).
Synthesis Characterization and DFT Study
A derivative of 1-Bromo-4-(1-isocyanatoethyl)benzene, specifically 1-bromo-4-(3,7-dimethyloctyl)benzene, was synthesized and characterized for its potential in the bottom-up synthesis of graphene nanoribbons. This study integrated both experimental methods and density functional theory (DFT) calculations (S. Patil, Chananate Uthaisar, V. Barone, B. Fahlman, 2012).
X-Ray Structure Determinations
The X-ray structure determination of bromo- and bromomethylsubstituted benzenes, including derivatives of 1-Bromo-4-(1-isocyanatoethyl)benzene, provides valuable insights into their molecular interactions, which are crucial for materials science and molecular engineering (P. Jones, P. Kuś, I. Dix, 2012).
Synthesis Optimization of Isocyanate Derivatives
Research on the optimization of the synthesis of 1,3-Bis(isocyanatomethyl)benzene, a related compound, indicates the compound's significance in various industries such as optical polymer composite materials, construction, and automotive. This study focused on a non-phosgene green synthesis process, highlighting the importance of environmentally friendly methods in chemical synthesis (Dong Jianxun, Xiaoguang Zheng, Xiaohui Li, Xiaopeng Zhang, Xiaoyan Feng, 2018).
Safety And Hazards
1-Bromo-4-(1-isocyanatoethyl)benzene is considered hazardous . It has been assigned the signal word “Danger” and is associated with several hazard statements, including H302, H312, H315, H317, H319, H332, H334, H335 . Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
Eigenschaften
IUPAC Name |
1-bromo-4-(1-isocyanatoethyl)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO/c1-7(11-6-12)8-2-4-9(10)5-3-8/h2-5,7H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKVAGWOVWQDTAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)Br)N=C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001289031 | |
| Record name | 1-Bromo-4-(1-isocyanatoethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001289031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-4-(1-isocyanatoethyl)benzene | |
CAS RN |
207974-15-0 | |
| Record name | 1-Bromo-4-(1-isocyanatoethyl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=207974-15-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Bromo-4-(1-isocyanatoethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001289031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-bromo-4-(1-isocyanatoethyl)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

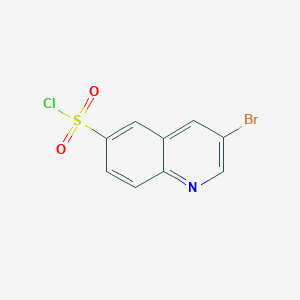
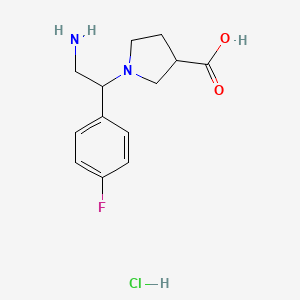
![2-{(E)-[(3-chloro-2-methylphenyl)imino]methyl}-6-methoxyphenol](/img/structure/B3034615.png)
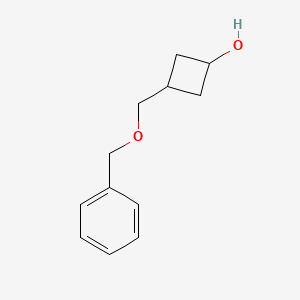

![2-{[(2,4-Dichlorophenyl)amino]methyl}-6-methoxyphenol](/img/structure/B3034623.png)
